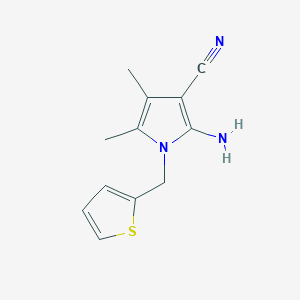![molecular formula C10H19NO6 B13168724 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid typically involves the protection of an amine with the Boc group. This can be achieved through several methods:
Aqueous Conditions: The amine is mixed with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve large-scale synthesis using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid undergoes several types of reactions:
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, particularly in the synthesis of isomers.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as AlCl3.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Trifluoroacetic Acid: Used for the removal of the Boc group in amino acids.
Methanesulfonyl Chloride: Used in the inversion method for the synthesis of isomers.
Major Products
The major products formed from these reactions include various Boc-protected amines and their derivatives, which are essential intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Involved in the synthesis of peptides and other biologically active compounds.
Medicine: Used in the preparation of pharmaceutical intermediates and active ingredients.
Industry: Employed in the large-scale synthesis of Boc-protected compounds using flow microreactor systems.
Wirkmechanismus
The mechanism by which 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid exerts its effects involves the protection of amines through the formation of a Boc group. The Boc group is added to the amine under specific conditions, and it can be removed using strong acids such as trifluoroacetic acid . The molecular targets and pathways involved include the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid .
- Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid .
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid is unique due to its specific structure and the presence of the methoxy and methyl groups, which provide distinct reactivity and applications in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H19NO6 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3-methoxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C10H19NO6/c1-9(2,3)16-8(14)11-17-10(4,6-15-5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
SSTFQSUOSQYBFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOC(C)(COC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





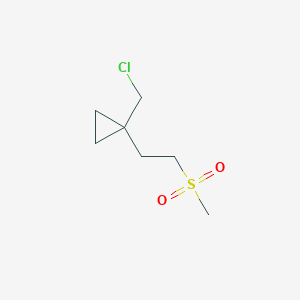

![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)


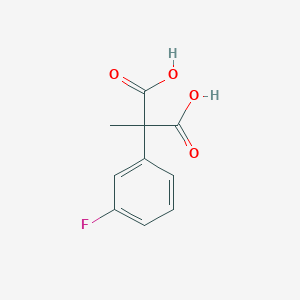
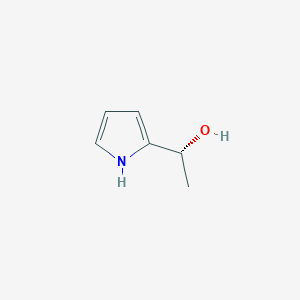
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
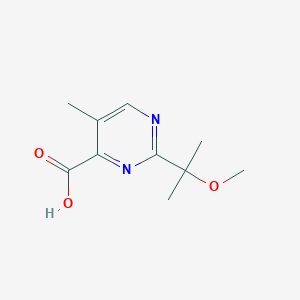
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
